Bromopropiolic acid
Overview
Description
Bromopropiolic acid, also known as 3-Bromopropionic acid, is a chemical compound with the molecular formula C3HBrO2 . It is used as a quaternization agent in amperometric biosensors and alkylates mercaptans and other sulfur-containing compounds .
Synthesis Analysis
Bromopropiolic acid can be synthesized from propiolic acid . The synthesis involves the addition of AgNO3 and N-bromosuccinimide to a solution of propiolic acid in acetone. The reaction mixture is stirred for 4 hours at room temperature and then diluted with DI water. The product is extracted with DCM .Molecular Structure Analysis
The molecular weight of Bromopropiolic acid is 152.97 . The molecular structure of Bromopropiolic acid is represented by the linear formula BrCH2CH2COOH .Chemical Reactions Analysis
Bromopropiolic acid can participate in various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in the presence of AgNO3 to form 3-Bromopropiolic acid .Physical And Chemical Properties Analysis
Bromopropiolic acid has a molecular weight of 152.97 . It has a melting point of 84-85 °C and a predicted boiling point of 233.8±23.0 °C . The density of Bromopropiolic acid is predicted to be 2.153±0.06 g/cm3 .Scientific Research Applications
1. Enzymatic Reactions and Mechanisms
Bromopropiolic acid has been studied for its role in enzymatic reactions. The study by de Jong et al. (2004) explores how isomer-specific 3-chloroacrylic acid dehalogenases function in bacterial degradation of certain compounds, highlighting the interaction with 3-bromopropiolate. This study provides insights into novel hydration mechanisms in the tautomerase superfamily, where bromopropiolic acid plays a crucial role (de Jong et al., 2004).
2. Chemical Synthesis
Bromopropiolic acid derivatives, specifically methyl and tert-butyl 3-bromopropiolates, have been the subject of research in chemical synthesis. Leroy (2003) discusses the preparation of these esters, indicating their significance in halogenation and bromination processes, and their role as lachrymators (Leroy, 2003).
3. Material Science and Nanotechnology
Kumar et al. (2012) investigated the use of bromopropiolic acid derivatives in the development of tumor-specific, water-dispersible superparamagnetic iron oxide nanoparticles. These nanoparticles, functionalized with 2-bromo-2-methylpropionic acid, demonstrated potential as MRI contrast agents for cancer detection (Kumar et al., 2012).
4. Catalysis in Organic Reactions
Research by Brücher and Hartung (2011) focused on the oxidative bromination of alkenols and alkenes in the presence of 3-bromopropionic acid. This study underscores the role of bromopropiolic acid in facilitating bromocyclization and the synthesis of complex organic compounds, such as marine natural products (Brücher & Hartung, 2011).
5. Environmental Chemistry
Degenhardt et al. (2011) explored the dissipation of bromopropiolic acid and other herbicides in wetland environments, shedding light on the environmental behavior and fate of these compounds in aquatic ecosystems (Degenhardt et al., 2011).
6. Biochemical and Neurological Studies
Wang et al. (2002) conducted studies on the biochemical changes in the central nervous system of rats exposed to 1-bromopropane, which is closely related to bromopropiolic acid. Their research contributes to understanding the neurotoxic effects of such compounds (Wang et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-bromoprop-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNFLCNZCPFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404677 | |
Record name | Bromopropiolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromopropiolic acid | |
CAS RN |
16900-53-1 | |
Record name | Bromopropiolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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